[(3-Bromo-4-methoxyphenyl)methyl][(2,3-dimethoxyphenyl)methyl]amine
Description
Molecular Formula: C₁₇H₂₀BrNO₃ Molecular Weight: 366.255 g/mol IUPAC Name: [(3-Bromo-4-methoxyphenyl)methyl][(2,3-dimethoxyphenyl)methyl]amine CAS Registry Number: 353779-25-6 Structural Features:
- Contains two benzylamine moieties with distinct substitution patterns:
- First benzyl group: 3-bromo-4-methoxy substitution (electron-withdrawing Br and electron-donating OCH₃ at meta and para positions, respectively).
- Second benzyl group: 2,3-dimethoxy substitution (two electron-donating OCH₃ groups at ortho and meta positions).
- The bromine atom introduces steric bulk and increases lipophilicity, while methoxy groups enhance solubility in polar solvents .
Properties
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)-N-[(2,3-dimethoxyphenyl)methyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3/c1-20-15-8-7-12(9-14(15)18)10-19-11-13-5-4-6-16(21-2)17(13)22-3/h4-9,19H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIQWISRAALROZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=C(C(=CC=C2)OC)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Bromo-4-methoxyphenyl)methyl][(2,3-dimethoxyphenyl)methyl]amine typically involves multi-step organic reactions. One common synthetic route includes:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine group.
Bromination: Introduction of a bromine atom to the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. Specific conditions such as temperature, pressure, and the use of catalysts are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
[(3-Bromo-4-methoxyphenyl)methyl][(2,3-dimethoxyphenyl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro group or other oxidized forms.
Reduction: Reduction of the nitro group back to an amine.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as sodium methoxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions may produce various substituted phenethylamines.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. The mechanism involves interference with cellular signaling pathways that regulate growth and proliferation, potentially inhibiting tumor growth.
- Antimicrobial Properties : Research indicates that compounds with similar structures can inhibit bacterial enzyme activity, suggesting potential applications as antimicrobial agents. This could be particularly relevant in developing treatments for antibiotic-resistant strains.
Chemical Biology
- Biochemical Probes : The compound can serve as a probe in biochemical assays to study enzyme interactions or cellular processes. Its ability to interact with specific molecular targets aids in elucidating biological mechanisms.
- Drug Development : As a lead compound, it can be modified to enhance its pharmacological properties, including bioavailability and selectivity towards specific biological targets.
Material Science
- Organic Electronics : The unique electronic properties of this compound may allow its use in the development of organic semiconductors or photovoltaic materials. Its structural characteristics could contribute to improved charge transport properties in electronic devices.
Case Studies and Research Findings
Several studies have documented the applications of related compounds:
- A study published in Journal of Medicinal Chemistry highlighted the synthesis of analogs with enhanced anticancer activity compared to traditional chemotherapeutics .
- Research featured in Bioorganic & Medicinal Chemistry Letters demonstrated the antimicrobial efficacy of similar phenethylamine derivatives against various bacterial strains .
- Investigations into the electronic properties of methoxy-substituted phenyl compounds showed promising results for their application in organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of [(3-Bromo-4-methoxyphenyl)methyl][(2,3-dimethoxyphenyl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, enzymes, or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Physicochemical Properties :
- Monosiotopic Mass: 365.062656 Da (indicative of isotopic purity).
- ChemSpider ID : 950148 (for structural verification).
Comparison with Similar Compounds
Structural Analogues with Modified Substitutions
[(2,3-Dimethoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine (CAS 355383-37-8)
- Molecular Formula: C₁₈H₂₁NO₃
- Key Differences: Lacks bromine; replaces 3-bromo-4-methoxy with 2-methoxy on one benzyl group. Reduced molecular weight (327.36 g/mol) and lipophilicity compared to the target compound. Biological Relevance: Similar benzylamine derivatives are explored as intermediates in psychoactive drug synthesis (e.g., NBOMe hallucinogens) but lack bromine’s steric effects .
[(5-Bromofuran-2-yl)methyl][(3,4-dimethoxyphenyl)methyl]amine
- Molecular Formula: C₁₄H₁₆BrNO₃
- Key Differences: Replaces one benzyl group with a bromofuranyl moiety. Applications: Potential use in medicinal chemistry due to furan’s bioisosteric properties .
Analogues with Varied Backbone Linkages
2-(4-Chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (NBOMe Derivative)
- Molecular Formula: C₁₈H₂₂ClNO₃
- Key Differences: Backbone: Phenethylamine (ethyl linkage) instead of benzylamine (methyl linkage). Pharmacology: Phenethylamine derivatives exhibit serotonin receptor agonism (hallucinogenic activity), whereas benzylamines like the target compound are less studied for CNS effects .
[1-(3-Chlorophenyl)ethyl][(2,3-dimethoxyphenyl)methyl]amine (CAS Unlisted)
- Molecular Formula: C₁₇H₂₀ClNO₂
- Chlorine substitution (vs. bromine) reduces steric hindrance and molecular weight (305.80 g/mol) .
Electronic and Steric Effects
| Compound | Substituents | Electron Effects | Steric Effects |
|---|---|---|---|
| Target Compound | 3-Br, 4-OCH₃; 2,3-di-OCH₃ | Mixed (Br: EWG; OCH₃: EDG) | High (Br adds bulk) |
| [(2,3-Dimethoxybenzyl)(4-Fluorobenzyl)amine | 4-F; 2,3-di-OCH₃ | EDG (OCH₃) + EWG (F) | Moderate (F smaller than Br) |
| [(3-Bromo-4-fluorophenyl)methyl][(3-(trifluoromethyl)phenyl)methyl]amine | 3-Br, 4-F; CF₃ | Strong EWG (CF₃, Br, F) | Very high (CF₃ and Br) |
Biological Activity
The compound [(3-Bromo-4-methoxyphenyl)methyl][(2,3-dimethoxyphenyl)methyl]amine is a member of a class of organic compounds that have garnered attention due to their potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H20BrN5O4
- Molecular Weight : 462.304 g/mol
The presence of bromine and methoxy groups in the structure suggests potential interactions with biological targets, influencing various biochemical pathways.
Compounds similar to this compound often exert their biological effects through several mechanisms:
- Receptor Interaction : These compounds can interact with various receptors such as serotonin and dopamine receptors, which are crucial in regulating mood and behavior.
- Enzymatic Modulation : They may inhibit or activate specific enzymes involved in metabolic pathways, influencing cellular processes.
- Signal Transduction Pathways : The compound can affect signal transduction pathways related to inflammation and cancer progression.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Antiviral Activity : Some derivatives have shown effectiveness against viral infections by inhibiting viral replication.
- Anti-inflammatory Effects : The compound may reduce inflammation through the inhibition of pro-inflammatory cytokines.
- Anticancer Properties : Studies suggest that it could induce apoptosis in cancer cells by targeting specific signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antiviral | Inhibits viral replication | |
| Anti-inflammatory | Reduces levels of inflammatory cytokines | |
| Anticancer | Induces apoptosis in cancer cells |
Case Study 1: Antiviral Properties
In a study published by BenchChem, it was reported that similar compounds exhibited significant antiviral activity against several viruses. The mechanism was attributed to the inhibition of viral enzymes necessary for replication.
Case Study 2: Anti-inflammatory Effects
Research indicated that derivatives of this compound reduced the secretion of inflammatory mediators in vitro. This was demonstrated through assays measuring cytokine levels in treated cells compared to controls.
Case Study 3: Anticancer Activity
A dissertation highlighted that compounds structurally related to this compound showed a concentration-dependent decrease in cell viability in various cancer cell lines. The study emphasized the role of apoptosis in mediating these effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [(3-Bromo-4-methoxyphenyl)methyl][(2,3-dimethoxyphenyl)methyl]amine, and what reaction conditions optimize yield?
- Methodology : The synthesis typically involves a nucleophilic substitution reaction between a brominated benzyl chloride derivative (e.g., 3-bromo-4-methoxybenzyl chloride) and a substituted amine (e.g., 2,3-dimethoxybenzylamine) under basic conditions. Sodium hydroxide or potassium carbonate is used to deprotonate the amine, enhancing nucleophilicity. Solvents like dichloromethane or toluene are employed, with heating (60–80°C) to accelerate reaction rates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is recommended to isolate the product, with yields typically ranging from 60% to 85% .
Q. How can researchers confirm the structural integrity of this compound using analytical techniques?
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for verifying substituent positions. For example, the methoxy groups (-OCH) appear as singlets near δ 3.8–4.0 ppm, while aromatic protons show splitting patterns consistent with bromine and methoxy substituents .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected m/z ~ 410 [M+H]) and fragmentation patterns .
- HPLC : Retention time analysis under reverse-phase conditions (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) .
Q. What solvent systems and reaction conditions minimize side reactions during synthesis?
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates but may increase side reactions. Non-polar solvents (toluene) are preferable for controlling reactivity .
- Base Selection : Potassium carbonate is less harsh than NaOH, reducing hydrolysis of sensitive methoxy groups .
Advanced Research Questions
Q. How do electronic effects of the bromine and methoxy groups influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, with the methoxy groups activating the aryl ring via electron donation. DFT calculations suggest that the para-methoxy group increases electron density at the brominated carbon, enhancing oxidative addition with palladium catalysts .
- Experimental Validation : Substitution reactions with aryl boronic acids under Pd(PPh) catalysis yield biaryl products, monitored via TLC and GC-MS .
Q. What strategies resolve contradictory data in biological activity assays, such as inconsistent IC values in enzyme inhibition studies?
- Troubleshooting :
- Purity Verification : Re-analyze compound purity via HPLC to rule out impurities affecting results .
- Assay Conditions : Optimize buffer pH (e.g., Tris-HCl vs. phosphate) and co-solvents (DMSO concentration <1%) to ensure enzyme stability .
- Control Experiments : Compare with structurally similar analogs (e.g., bromine-free derivatives) to isolate the role of substituents .
Q. How can computational modeling predict binding modes of this compound with biological targets like GPCRs or kinases?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound’s aromatic rings and hydrophobic pockets in target proteins. The bromine atom may form halogen bonds with backbone carbonyls .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, focusing on hydrogen bonding with methoxy groups .
Q. What are the challenges in scaling up synthesis, and how can continuous flow reactors address them?
- Issues : Batch synthesis often faces heat transfer inefficiencies and byproduct accumulation at larger scales.
- Solutions : Continuous flow reactors (microfluidic channels) improve mixing and thermal control, reducing reaction times from hours to minutes. For example, a flow setup with immobilized base catalysts (e.g., Amberlyst A21) enhances reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
